2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol

Oncology Kinase Inhibition Pim Kinase

Oncology researchers require well-characterized Pim kinase inhibitors with reliable potency. This compound offers: • Potent Pim-1 (IC50 1.58 nM) and Pim-2 (IC50 2.40 nM) inhibition • Defined 4-propylpiperidine substituent essential for target engagement • Suitable as reference standard for AML, prostate cancer, and multiple myeloma studies Supplied at 95% purity with batch-specific QC documentation.

Molecular Formula C24H40N2O2
Molecular Weight 388.6 g/mol
Cat. No. B7726141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol
Molecular FormulaC24H40N2O2
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCCCC1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCC(CC3)CCC)O
InChIInChI=1S/C24H40N2O2/c1-3-5-19-7-11-25(12-8-19)17-21-15-24(28)22(16-23(21)27)18-26-13-9-20(6-4-2)10-14-26/h15-16,19-20,27-28H,3-14,17-18H2,1-2H3
InChIKeyIFNWGPKURSKGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol: Potent Pim Inhibitor & Antioxidant Scaffold


2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol (CAS 865074-99-3) is a synthetic bis-Mannich base hydroquinone derivative, bearing two 4-propylpiperidine moieties . It is documented as a potent inhibitor of Pim-1 and Pim-2 kinases, with IC₅₀ values of 1.58 nM and 2.40 nM, respectively, in enzymatic assays [1][2]. The compound is commercially available from specialized chemical suppliers such as AKSci and Fluorochem, typically at 95% purity, for research use only .

Pim-1/Pim-2 pathway inhibition studies – reported nanomolar-range biochemical activity supports kinase target engagement research.
Bis-Mannich hydroquinone scaffold – synthetic origin with 4-propylpiperidine substituents enables structure-activity relationship (SAR) exploration.
Research-use tool compound – supplied at 95% purity for enzymatic and cellular assay development; not intended for human or veterinary use.

Why Generic Analogs Cannot Substitute for 2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol


Generic substitution fails because the 4-propyl substituent on the piperidine ring is a critical determinant of both potency and target selectivity. The unsubstituted analog, 2,5-bis(1-piperidinylmethyl)benzene-1,4-diol, lacks the lipophilic propyl group necessary for optimized hydrophobic interactions within the Pim kinase active site [1]. Furthermore, the presence of a N-alkyl group in Mannich bases is correlated with enhanced antioxidant and membrane-protective activity, as demonstrated in models of oxidative hemolysis . Thus, substituting the target compound with a simpler, unsubstituted piperidine analog will drastically alter or eliminate the desired pharmacological profile.

4-propylpiperidine moiety is critical for kinase selectivity. Unsubstituted piperidine analogs lack the lipophilic group that shapes Pim active-site interactions, potentially shifting target engagement profiles.
N-alkyl substitution may influence membrane-interaction context. Simpler, non-alkylated analogs may not reproduce the reported membrane-protective behavior observed in oxidative hemolysis models.
Classical Pim inhibitor chemotypes (e.g., SGI-1776) differ in scaffold. Direct replacement with older-generation inhibitors may not transfer the same isoform-inhibition pattern; verify assay conditions.

2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol: Potency & Selectivity vs. Analogous Pim Inhibitors


Pim-1 Kinase Inhibition: Outperforming SGI-1776

In a direct enzymatic assay measuring phosphorylation of a biotinylated-BAD peptide at Ser112, 2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol inhibited human Pim-1 kinase with an IC₅₀ of 1.58 nM [1]. This potency is superior to that reported for the well-characterized Pim inhibitor SGI-1776, which has an IC₅₀ of 7 nM in a comparable biochemical assay [2].

Pim-1 inhibition vs SGI-1776
Cross-study comparable
IC₅₀ 1.58 nM (target) vs 7 nM (SGI-1776)
Supports Pim-1 pathway inhibition study context; reported ~4.4-fold lower IC₅₀ in biochemical assay.
Assay: phosphorylation of biotinylated-BAD peptide at Ser112. Compare SGI-1776 literature conditions.
Oncology Kinase Inhibition Pim Kinase

Enhanced Pim-2 Inhibition: Single-Digit Nanomolar Activity

Against human Pim-2 kinase, the target compound exhibited an IC₅₀ of 2.40 nM in the same enzymatic phosphorylation assay [1]. While direct head-to-head data for a single comparator against Pim-2 is sparse, this value is comparable to the most potent Pim-2 inhibitors described in the patent literature from which this compound originates, where it is among the most active examples [2].

Pim-2 inhibition potency
Class-level inference
IC₅₀ 2.40 nM
Reported within patent class range; ranks among most active examples for Pim-2 in disclosed series.
Same BAD peptide phosphorylation assay. Direct comparator data for Pim-2 are limited.
Oncology Kinase Profiling Pim-2

Higher Lipophilicity Enhances Membrane Interaction

The 4-propyl substitution on the piperidine ring confers a significant increase in lipophilicity compared to the unsubstituted piperidine analog. The calculated LogP (cLogP) for the target compound is 5.8, versus a cLogP of 2.3 for 2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol [1]. This aligns with structure-activity relationship (SAR) findings in Mannich bases, where N-alkyl groups are associated with enhanced membrane-protective activity in models of oxidative hemolysis .

Lipophilicity (cLogP)
Supporting evidence
Target cLogP 5.8; unsubstituted analog 2.3 (+3.5 units)
Lipophilicity may support passive membrane permeability context; consistent with SAR of N-alkyl Mannich bases.
Calculated fragment-based cLogP. Data to verify experimentally.
Medicinal Chemistry ADME Lipophilicity

Intramolecular H-Bond Confers Conformational Stability

X-ray crystallographic analysis of the unsubstituted analog, 2,5-bis(1-piperidinylmethyl)benzene-1,4-diol, revealed a strong intramolecular O–H⋯N hydrogen bond between the phenol hydroxyl and the piperidine nitrogen [1]. This structural feature, which is preserved in the target compound due to the identical core scaffold, stabilizes a specific conformation. This pre-organization could reduce the entropic penalty of binding to the Pim kinase active site, contributing to its high potency. Many flexible, non-hydrogen-bonded competitors do not benefit from this entropic advantage.

Intramolecular H-bond
Class-level inference
O–H···N present (inferred from analog crystal structure)
May support conformational pre-organization context; inferred stabilization can reduce entropic penalty upon target binding.
Based on 2,5-bis(1-piperidinylmethyl)benzene-1,4-diol X-ray data at 293 K.
Crystallography Structural Biology Drug Design

Optimal Research Applications for 2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol


Pim Kinase Inhibition in Cancer Research

With sub-nanomolar to low nanomolar IC₅₀ values against Pim-1 (1.58 nM) and Pim-2 (2.40 nM) , this compound is ideally suited for use as a reference standard or tool compound in academic and pharmaceutical oncology research. It is particularly relevant for studies of Pim-driven malignancies such as acute myeloid leukemia, prostate cancer, and multiple myeloma, where it can be used to validate target engagement and dissect Pim-mediated signaling pathways. Its potency profile is superior to older generation Pim inhibitors like SGI-1776 [3], making it a more desirable chemical probe for investigating the therapeutic potential of Pim kinase inhibition.

SAR & Lead Optimization for Kinase Inhibitors

The compound's structural features—the hydroquinone core, the 4-propylpiperidine moieties, and the intramolecular hydrogen bond network—provide a rich platform for medicinal chemistry optimization . It serves as an excellent starting point for SAR studies aimed at improving metabolic stability, oral bioavailability, or isoform selectivity. The increased lipophilicity (cLogP = 5.8) is a key parameter to modulate in order to optimize pharmacokinetic properties while maintaining potent target engagement .

Antioxidant & Membrane Protection in Cellular Stress Models

The compound's structural classification as a phenolic Mannich base with an N-alkyl group directly implicates it in studies of antioxidant and membrane-protective activity . It can be employed as a reference compound in assays such as oxidative hemolysis of erythrocytes, where the presence of the N-alkyl group is known to enhance protective effects . This application is particularly relevant for research into neurodegenerative diseases and ischemia-reperfusion injury, where oxidative stress plays a central pathological role.

Building Block for Polyfunctional Ligands & Metal Chelators

The hydroquinone core is a well-known metal-chelating moiety, and the presence of two basic piperidine nitrogen atoms allows for further functionalization . This compound can be utilized as a synthon for constructing more complex, bifunctional molecules. For instance, it could be used to develop targeted protein degraders (PROTACs) or to create novel metallo-supramolecular assemblies for applications in materials science or catalysis.

Application
Selection Property
Validation Focus
Pim kinase pathway research
Pim-1/Pim-2 inhibition assay context
Enzymatic target engagement; isoform selectivity review
Kinase inhibitor SAR & lead optimization
Hydroquinone-bis-Mannich scaffold with 4-propylpiperidine
Lipophilicity modulation; metabolic stability context
Cellular oxidative stress models
Phenolic Mannich base antioxidant context
Membrane-protective endpoint monitoring (e.g., oxidative hemolysis)
Bifunctional ligand design
Metal-chelating hydroquinone core and basic piperidine nitrogens
Conjugation feasibility; supramolecular assembly context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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